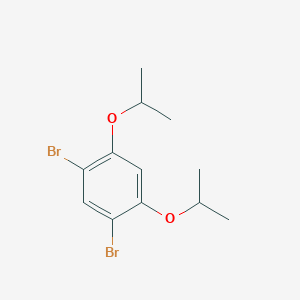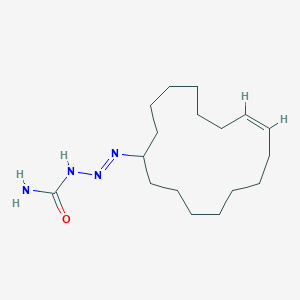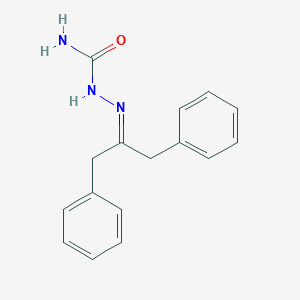![molecular formula C7H16BNO2 B296061 N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine, commonly known as DEBOM, is a boron-containing compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DEBOM is a small molecule that possesses unique chemical properties that make it an attractive candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of DEBOM is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. DEBOM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DEBOM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. DEBOM has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEBOM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. DEBOM is also stable and can be stored for long periods of time. However, DEBOM has some limitations for lab experiments. It is difficult to synthesize and purify, and it can be expensive.
Direcciones Futuras
There are several future directions for research on DEBOM. One area of research is the development of new drugs based on DEBOM. Researchers are also studying the use of DEBOM as a diagnostic tool for the detection of cancer cells. Additionally, researchers are studying the potential use of DEBOM in the treatment of inflammatory diseases. Finally, researchers are studying the mechanism of action of DEBOM to better understand how it works and how it can be used to develop new drugs.
Métodos De Síntesis
DEBOM can be synthesized using a variety of methods, including the reaction of N-methylamine with diethylboronic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DEBOM. Other methods of synthesis include the reaction of N-methylamine with boronic esters or boronic acids.
Aplicaciones Científicas De Investigación
DEBOM has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-tumor activity and has been studied for its potential use in the treatment of cancer. DEBOM has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
Propiedades
Fórmula molecular |
C7H16BNO2 |
|---|---|
Peso molecular |
157.02 g/mol |
Nombre IUPAC |
diethylboranyl 2-(methylamino)acetate |
InChI |
InChI=1S/C7H16BNO2/c1-4-8(5-2)11-7(10)6-9-3/h9H,4-6H2,1-3H3 |
Clave InChI |
QPEVNWUJUCGZMC-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)CNC |
SMILES canónico |
B(CC)(CC)OC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)





